molecular formula C16H24N2O2 B582405 Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate CAS No. 1211596-44-9

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Cat. No. B582405
M. Wt: 276.38
InChI Key: ZBGZCHPIZQCUQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 276.38 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the chiral 1,4-diazepane was constructed by intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is an oil at room temperature .

Scientific Research Applications

  • Synthesis and Structural Utility:

    • Gomi et al. (2012) developed a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115, demonstrating its utility in the synthesis of chiral 1,4-diazepane for multikilogram production (Gomi et al., 2012).
  • Radioligand Synthesis for Imaging:

    • Xiao-shu He et al. (1994) synthesized [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand for diazepam-insensitive benzodiazepine receptors. This compound shows potential as a SPECT imaging agent (Xiao-shu He et al., 1994).
  • Exploring Fused Heterocyclic Systems:

    • Moskalenko and Boev (2014) reported on the treatment of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, which induced an intramolecular Schmidt reaction forming a saturated fused heterocyclic system. This provides a method for synthesizing N-substituted diazepines with a fused pyrrole ring, showing the compound’s role in exploring new heterocyclic systems (Moskalenko & Boev, 2014).
  • Development of High Affinity Ligands:

    • The synthesis of [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (TCIB) by Gu et al. (1992) provided a high affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor. This demonstrates the compound’s utility in developing targeted ligands for specific receptor subtypes (Gu et al., 1992).
  • Spectral Property Studies:

    • Tarakanov et al. (2011) explored the solvent effects on the spectral properties of Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. This study contributes to understanding how solvent interactions can influence the spectral characteristics of similar compounds (Tarakanov et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGZCHPIZQCUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677562
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

CAS RN

1211596-44-9
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
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